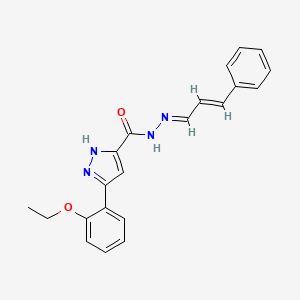![molecular formula C18H10FN5O B11978425 N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-fluorobenzamide CAS No. 116477-94-2](/img/structure/B11978425.png)
N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-fluorobenzamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a benzimidazole fused with a pyrimidine ring, a cyano group, and a fluorobenzamide moiety. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-fluorobenzamide typically involves multi-step organic reactions. One common method involves the initial formation of the benzimidazole ring, followed by the introduction of the pyrimidine ring through cyclization reactions. The cyano group is then introduced via nucleophilic substitution reactions, and finally, the fluorobenzamide moiety is attached through amide bond formation. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product .
化学反応の分析
Types of Reactions
N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
科学的研究の応用
N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity
作用機序
The mechanism of action of N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-methylbenzamide
- N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-isopropoxybenzamide
- N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxy-5-nitrobenzamide
Uniqueness
Compared to these similar compounds, N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-fluorobenzamide is unique due to the presence of the fluorine atom, which imparts specific chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials and precise biological interactions .
特性
CAS番号 |
116477-94-2 |
|---|---|
分子式 |
C18H10FN5O |
分子量 |
331.3 g/mol |
IUPAC名 |
N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-fluorobenzamide |
InChI |
InChI=1S/C18H10FN5O/c19-13-7-5-11(6-8-13)17(25)22-16-12(9-20)10-24-15-4-2-1-3-14(15)21-18(24)23-16/h1-8,10H,(H,21,22,23,25) |
InChIキー |
YOJLXZNEISZSNJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C3N2C=C(C(=N3)NC(=O)C4=CC=C(C=C4)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


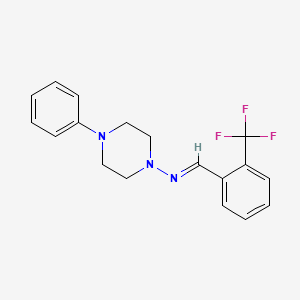

![3-[2-(benzyloxy)phenyl]-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11978368.png)
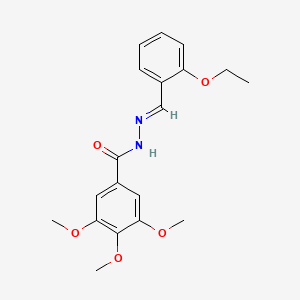
![4-(Azepan-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine](/img/structure/B11978371.png)
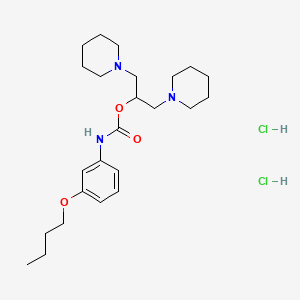
![Isobutyl (2E)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11978377.png)
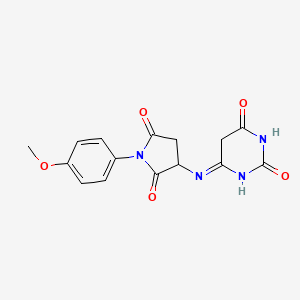
![(5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978381.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11978382.png)
![(5Z)-3-Ethyl-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978387.png)
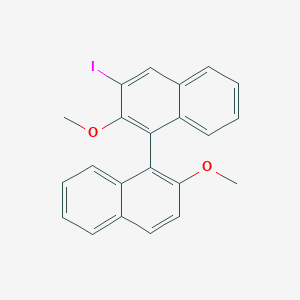
![(5Z)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978395.png)
